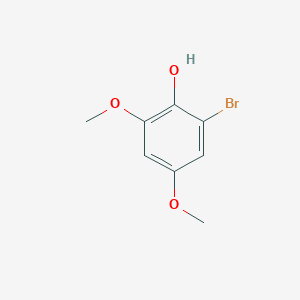

2-Bromo-4,6-dimethoxyphenol

Description

BenchChem offers high-quality 2-Bromo-4,6-dimethoxyphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4,6-dimethoxyphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H9BrO3 |

|---|---|

Molecular Weight |

233.06 g/mol |

IUPAC Name |

2-bromo-4,6-dimethoxyphenol |

InChI |

InChI=1S/C8H9BrO3/c1-11-5-3-6(9)8(10)7(4-5)12-2/h3-4,10H,1-2H3 |

InChI Key |

DDGDLIFRYYVSJT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)Br)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

2-Bromo-4,6-dimethoxyphenol CAS 1219618-88-8 chemical properties

This technical monograph provides a comprehensive analysis of 2-Bromo-4,6-dimethoxyphenol (CAS 1219618-88-8) , a specialized halogenated phenolic building block. Designed for researchers in medicinal chemistry and materials science, this guide moves beyond basic catalog data to explore synthesis, reactivity, and structural applications.

CAS: 1219618-88-8 | Formula: C₈H₉BrO₃ | MW: 233.06 g/mol

Chemical Identity & Structural Analysis

2-Bromo-4,6-dimethoxyphenol is a tri-substituted benzene derivative characterized by a phenolic hydroxyl group flanked by a bromine atom at the ortho position and a methoxy group at the ortho' position (position 6), with a second methoxy group at the para position (position 4).

Structural Significance

The molecule's substitution pattern creates a unique electronic and steric environment:

-

Electronic Push-Pull: The electron-donating methoxy groups (positions 4 and 6) strongly activate the ring, while the electron-withdrawing bromine (position 2) and phenolic proton modulate this density.

-

Steric Crowding: The hydroxyl group is "fenced" by the bulky bromine atom and a methoxy group. This steric hindrance influences hydrogen bonding capacity and O-alkylation rates compared to less substituted phenols.

Table 1: Physicochemical Profile

| Property | Data | Notes |

|---|---|---|

| IUPAC Name | 2-Bromo-4,6-dimethoxyphenol | Also referred to as 6-Bromo-2,4-dimethoxyphenol depending on numbering priority. |

| SMILES | COc1cc(Br)c(O)c(OC)c1 | Useful for cheminformatics modeling. |

| Appearance | Off-white to tan crystalline solid | Phenols oxidize slightly upon air exposure. |

| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc | Limited solubility in water; soluble in alkaline aqueous solutions. |

| Acidity (pKa) | ~7.5 - 8.2 (Predicted) | More acidic than phenol (pKa 10) due to ortho-Br inductive withdrawal. |

| Melting Point | 85–95 °C (Analogous range) | Exact experimental value varies by purity/polymorph. |

Synthesis & Production

Protocol Design: The most robust route to CAS 1219618-88-8 is the regioselective bromination of 2,4-dimethoxyphenol . Direct bromination of electron-rich phenols must be carefully controlled to prevent poly-bromination.

Mechanistic Rationale

The starting material, 2,4-dimethoxyphenol, has three open positions: 3, 5, and 6.

-

Directing Effects: The hydroxyl group (C1) is the strongest ortho/para director.

-

Regioselectivity:

-

Position 6 is ortho to the OH group.

-

Positions 3 and 5 are meta to the OH and activated by the methoxy groups.

-

Under kinetic control at low temperatures, the strong activation by the OH group directs the electrophile (Br⁺) primarily to the ortho position (C6), yielding the target 2-Bromo-4,6-dimethoxyphenol (or 6-bromo-2,4-dimethoxyphenol).

-

Experimental Protocol: Regioselective Bromination

Reagents: 2,4-Dimethoxyphenol (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (MeCN).

-

Preparation: Dissolve 2,4-dimethoxyphenol (10 mmol) in anhydrous MeCN (50 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath to suppress over-bromination.

-

Addition: Dissolve NBS (10.5 mmol) in MeCN (20 mL) and add dropwise over 30 minutes. Critical: Slow addition prevents localized high concentrations of brominating agent.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.

-

Validation (TLC): Monitor consumption of starting material (Rf ~0.4 in 3:1 Hexane/EtOAc) and appearance of the slightly less polar product.

-

Workup: Concentrate the solvent under reduced pressure. Redissolve residue in Ethyl Acetate and wash with 10% Na₂S₂O₃ (to quench trace Br₂) followed by water and brine.

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Figure 1: Synthesis pathway via regioselective bromination of 2,4-dimethoxyphenol.

Reactivity & Applications

Researchers utilize CAS 1219618-88-8 primarily as a "functional handle" scaffold. The bromine atom serves as a gateway for carbon-carbon bond formation, while the phenol allows for etherification or esterification.

Key Reaction Pathways

-

Suzuki-Miyaura Coupling: The aryl bromide undergoes palladium-catalyzed cross-coupling with boronic acids to create biaryl structures, common in lignin model compounds and pharmacophores.

-

O-Alkylation: Treatment with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base (K₂CO₃) converts the phenol to an ether, protecting the oxygen or modifying solubility.

-

Antioxidant Activity: Like many hindered phenols, this compound can act as a radical scavenger, stabilizing reactive oxygen species via the formation of a phenoxy radical, which is stabilized by the methoxy groups.

Figure 2: Divergent reactivity profile of the 2-Bromo-4,6-dimethoxyphenol scaffold.

Analytical Characterization

To validate the synthesis of CAS 1219618-88-8, the following spectral signatures should be observed.

¹H NMR (Chloroform-d, 400 MHz) Prediction:

-

δ 6.70 – 6.85 ppm (2H, d, J ~ 2-3 Hz): Aromatic protons at positions 3 and 5. The meta coupling confirms the 2,4,6-substitution pattern.

-

δ 5.30 – 5.50 ppm (1H, s, broad): Phenolic hydroxyl proton (exchangeable with D₂O). Shift varies with concentration.

-

δ 3.85 ppm (3H, s): Methoxy group at C4.

-

δ 3.82 ppm (3H, s): Methoxy group at C6. (Note: The two OMe groups are chemically distinct due to the asymmetry introduced by the Br at C2).

Mass Spectrometry (GC-MS / LC-MS):

-

Molecular Ion: m/z 232 and 234.

-

Isotope Pattern: A distinct 1:1 doublet intensity for the molecular ion peaks (M and M+2) confirms the presence of a single bromine atom.

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitive; store in amber vials to prevent photo-degradation.

-

Disposal: Halogenated organic waste. Do not dispose of in standard aqueous waste streams.

References

-

Chemical Identity & Supply: BLD Pharm. 2-Bromo-4,6-dimethoxyphenol Product Page. Accessed 2024.[1]

-

Synthesis Methodology (Analogous): Ooi, T., et al. "Methylaluminum Bis(4-bromo-2,6-di-tert-butylphenoxide)". Organic Syntheses, Coll. Vol. 10, p. 541 (2004). (Demonstrates controlled bromination of substituted phenols).

-

General Reactivity: National Center for Biotechnology Information. PubChem Compound Summary for 4-Bromo-2,6-dimethoxyphenol (Isomer comparison).

Sources

6-Bromo-2,4-dimethoxyphenol structure and molecular weight

This guide provides an in-depth technical analysis of 6-Bromo-2,4-dimethoxyphenol , a specialized halogenated phenolic intermediate. It addresses the structural characteristics, molecular weight, synthetic regiochemistry, and spectroscopic identification necessary for precise application in organic synthesis and drug development.

Executive Summary

6-Bromo-2,4-dimethoxyphenol (Formula:

Structural Characterization & Molecular Weight[1][2]

Molecular Specifications

The compound consists of a phenol core substituted with methoxy groups at the 2- and 4-positions, and a bromine atom at the 6-position (ortho to the hydroxyl group).[1][4]

| Property | Value | Notes |

| IUPAC Name | 6-Bromo-2,4-dimethoxyphenol | Alternate: 2-Bromo-4,6-dimethoxyphenol (numbering priority dependent) |

| Molecular Formula | ||

| Molecular Weight | 233.06 g/mol | Based on standard atomic weights |

| Exact Mass | 231.9735 Da | For the |

| Monoisotopic Mass | 231.9735 Da | |

| Heavy Atom Count | 12 | |

| ClogP (Predicted) | ~2.1 - 2.5 | Increased lipophilicity vs. non-brominated parent |

| H-Bond Donor | 1 (Phenolic OH) | |

| H-Bond Acceptor | 3 (Oxygens) |

Structural Logic & Numbering

The numbering of the benzene ring follows the priority rules where the phenolic hydroxyl group is assigned position 1.

Note on Isomerism: Researchers must distinguish this compound from 5-bromo-2,4-dimethoxyphenol (CAS 154377-22-7), where the bromine is located para to the C2-methoxy group. The 6-bromo isomer is characterized by the bromine atom occupying the position ortho to the phenol and meta to both methoxy groups.

Synthetic Pathways & Regiochemistry[7]

The synthesis of 6-bromo-2,4-dimethoxyphenol involves the electrophilic aromatic bromination of 2,4-dimethoxyphenol. This reaction is governed by the competing directing effects of the hydroxyl group (strongly activating, ortho/para) and the two methoxy groups.

Directing Effects Analysis

-

1-OH Group: Directs electrophiles to positions 2, 4, and 6. Since 2 and 4 are blocked, the C6 position is the primary target for OH-directed substitution.

-

2-OMe Group: Directs to 3 and 5.[8]

-

4-OMe Group: Directs to 3 and 5.

The Conflict: The methoxy groups cooperatively activate the C5 position , while the phenolic hydroxyl strongly activates the C6 position .

-

C5 Attack: Favored by two methoxy groups (one ortho, one para).

-

C6 Attack: Favored by the hydroxyl group (ortho) and potentially stabilized by hydrogen bonding with the incoming electrophile, but sterically crowded by the adjacent OH.

Synthetic Protocol (Regioselective Bromination)

To favor the 6-bromo isomer (ortho-bromination), conditions that leverage the phenol's directing power (e.g., using amines or specific solvents to enhance phenoxide character) or reagents like NBS (N-bromosuccinimide) in non-polar solvents are often employed.

Standard Workflow:

-

Reagent: N-Bromosuccinimide (NBS) (1.0 eq).

-

Solvent: Acetonitrile (

) or -

Outcome: A mixture of 5-bromo and 6-bromo isomers is typically formed. The 6-bromo isomer (ortho-bromo) is often the kinetic product or favored under conditions promoting coordination to the phenol oxygen.

Visualization of Reaction Pathway

Caption: Competitive regiochemical pathways in the bromination of 2,4-dimethoxyphenol. Pathway B leads to the target 6-bromo isomer.

Spectroscopic Identification (Self-Validating Protocol)

Distinguishing the 6-bromo isomer from the 5-bromo isomer is critical. This can be achieved definitively using

Proton NMR ( H NMR) Logic

-

6-Bromo-2,4-dimethoxyphenol (Target):

-

Protons are located at C3 and C5 .

-

Relationship: Meta .

-

Coupling Constant (

): ~2.0 - 3.0 Hz (Meta-coupling). -

Appearance: Two doublets with distinct meta-coupling.

-

-

5-Bromo-2,4-dimethoxyphenol (Isomer):

-

Protons are located at C3 and C6 .

-

Relationship: Para .

-

Coupling Constant (

): ~0 Hz (Para-coupling is usually not resolved or very small). -

Appearance: Two singlets.

-

Identification Decision Tree

Caption: NMR decision tree for distinguishing 6-bromo and 5-bromo regioisomers based on proton coupling constants.

Applications in Drug Discovery

-

Ortho-Quinone Monoacetals: The 6-bromo derivative serves as a precursor for oxidative dearomatization reactions. Treatment with oxidants (like hypervalent iodine) in alcohol converts the phenol into reactive ortho-quinone monoacetals, which are versatile dienes for Diels-Alder cycloadditions.

-

Polyphenol Mimetics: Used as a building block for synthesizing methylated resveratrol analogues and other stilbenoids where specific halogenation patterns modulate metabolic stability.

-

Cross-Coupling Partner: The aryl bromide moiety allows for Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce complex substituents at the 6-position, sterically adjacent to the phenol.

References

-

PubChem. 4-Bromo-2,6-dimethoxyphenol (Compound Summary). National Library of Medicine. Available at: [Link] (Used for comparative isomer data).

- Gao, S., et al. "Sequential Bromination/Dearomatization Reactions of 2-Methoxyphenols." Synlett, 2014.

Sources

- 1. 2,4-Dimethoxyphenol | CAS#:13330-65-9 | Chemsrc [chemsrc.com]

- 2. 5-Bromo-2,4-difluoroaniline | CAS#:452-92-6 | Chemsrc [chemsrc.com]

- 3. 25245-34-5|2-Bromo-1,4-dimethoxybenzene|BLD Pharm [bldpharm.com]

- 4. Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. rsc.org [rsc.org]

- 7. 2C-B - Wikipedia [en.wikipedia.org]

- 8. data.epo.org [data.epo.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Phosphine Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Untapped Therapeutic Potential of Marine Halogenated Phenols

An In-Depth Technical Guide to the Natural Sources of Brominated Dimethoxyphenols in Marine Algae

The marine environment is a vast reservoir of chemical diversity, offering a plethora of unique molecular scaffolds with significant potential for drug discovery and development. Among these, halogenated natural products, particularly those from marine algae, represent a prominent and promising class of bioactive compounds. Bromophenols, characterized by a phenolic ring structure substituted with one or more bromine atoms, are hallmark secondary metabolites of marine algae. Their biosynthesis is a fascinating adaptation to the bromide-rich oceanic environment.

This technical guide focuses on a specific subclass: brominated dimethoxyphenols and their closely related methoxylated analogues. The addition of methoxy (-OCH₃) groups to the brominated phenolic core significantly alters the molecule's physicochemical properties, such as lipophilicity and hydrogen-bonding capacity, which can in turn modulate its biological activity.[1] These compounds have garnered attention for a wide spectrum of bioactivities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer effects, making them compelling targets for pharmaceutical research.[2]

This document serves as a technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the primary algal sources of these compounds, delves into their biosynthetic origins, presents detailed, field-proven protocols for their isolation and structural elucidation, and discusses their therapeutic potential.

Part 1: Algal Sources and Chemotaxonomic Distribution

Bromophenols are found across various algal phyla, including green (Chlorophyta) and brown (Phaeophyceae) algae, but they are most abundant and structurally diverse in red algae (Rhodophyta).[3] The family Rhodomelaceae, within the order Ceramiales, is particularly renowned as a prolific producer of these compounds.[4] Genera such as Polysiphonia, Rhodomela, Vertebrata (formerly Polysiphonia), and Vidalia are well-documented sources.[4][5][6]

The presence and type of bromophenols can serve as chemotaxonomic markers, helping to delineate relationships between different algal species. While many compounds are simple hydroxylated and brominated structures like lanosol (2,3-dibromo-4,5-dihydroxybenzyl alcohol), a key precursor, further enzymatic modifications such as methylation lead to a greater diversity of molecules, including mono- and dimethoxylated derivatives.[5][7]

Below is a summary of representative brominated phenols and their known algal sources, with a focus on methoxylated examples.

| Compound Class | Specific Compound Example | Natural Source (Marine Alga) | Phylum | Reference(s) |

| Dihydroxy Bromophenols | Lanosol (2,3-dibromo-4,5-dihydroxybenzyl alcohol) | Vertebrata lanosa, Polysiphonia spp. | Rhodophyta | [6] |

| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | Rhodomela confervoides, other Rhodomelaceae | Rhodophyta | [4][8] | |

| Methoxylated Bromophenols | 3-bromo-5-hydroxy-4-methoxybenzamide | Symphyocladia latiuscula | Rhodophyta | [4] |

| 2,3-dibromo-4-hydroxy-5-methoxybenzyl alcohol | Polysiphonia decipiens | Rhodophyta | [5] | |

| 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) | Found in marine organisms, algal origin plausible | - | [7][9] | |

| Dimethoxylated Bromophenols | 2,3-dibromo-4,5-dimethoxybenzyl methyl ether | Structure reported in reviews of algal compounds | Rhodophyta | [10] |

| 4-Bromo-2,3-dimethoxy-6-methoxymethylphenyl ethers | Structure reported in reviews of algal compounds | Rhodophyta | [10] |

Part 2: The Biosynthetic Pathway: From Phenol to Brominated Dimethoxyphenol

The biosynthesis of brominated methoxyphenols is a multi-step enzymatic process. The pathway leverages the high concentration of bromide in seawater to create these unique structures. The two key enzymatic transformations are electrophilic bromination and O-methylation.

Causality of the Pathway: The process begins with a simple phenolic precursor, which undergoes targeted bromination. This step is catalyzed by a class of enzymes unique to the marine environment. Subsequent methylation reactions then "decorate" the molecule, increasing its structural complexity and fine-tuning its biological function. This sequential modification allows the alga to generate a diverse library of related compounds from a common starting material.

-

Enzymatic Bromination: The crucial first step is the oxidation of bromide ions (Br⁻) to an electrophilic bromine species (often considered equivalent to "Br⁺"). This reaction is catalyzed by vanadium-dependent bromoperoxidases (vBPOs) .[11][12] These enzymes utilize hydrogen peroxide (H₂O₂) as an oxidant. The vanadium center in the enzyme's active site activates H₂O₂, which then oxidizes the bromide.[13][14] The resulting electrophilic bromine species then attacks the electron-rich aromatic ring of a phenolic precursor at ortho and para positions relative to the hydroxyl groups, leading to the formation of a brominated phenol.

-

O-Methylation: Following bromination, the hydroxyl groups on the aromatic ring can be methylated. This reaction is catalyzed by O-methyltransferases (OMTs) .[1][15] These enzymes transfer a methyl group from the universal methyl donor, S-adenosyl methionine (SAM) , to a hydroxyl group, forming a methoxy group and S-adenosyl homocysteine (SAH).[1] The sequential action of OMTs on a dihydroxy-bromophenol can lead first to a monomethoxy derivative and then to a dimethoxy derivative. This methylation step is critical as it increases the lipophilicity of the compound, which can enhance its ability to cross biological membranes and interact with molecular targets.[1]

Caption: Proposed biosynthetic pathway for brominated dimethoxyphenols in marine algae.

Part 3: A Practical Guide to Isolation and Structure Elucidation

The successful isolation and characterization of novel brominated dimethoxyphenols from a complex algal extract is a challenging multi-step process. Each step must be carefully chosen and optimized to ensure the integrity and purity of the final compounds. This section provides a self-validating workflow, where the outcome of each step informs the next.

Experimental Workflow Overview

The overall process begins with the collection and extraction of the algal biomass, followed by a series of chromatographic separations to purify individual compounds. The final structures are then pieced together using high-resolution spectroscopic data.

Caption: General experimental workflow for isolating and identifying algal bromophenols.

Step 1: Extraction of Bioactive Metabolites

Rationale: The choice of solvent is critical for efficiently extracting the target compounds while minimizing the co-extraction of undesirable substances like salts and polysaccharides. A mixture of moderately polar (methanol, MeOH) and non-polar (dichloromethane, DCM) solvents is effective for extracting a broad range of phenolic compounds.[5]

Protocol:

-

Preparation: Collect fresh algal biomass. Clean it of epiphytes and debris, then freeze-dry (lyophilize) to a constant weight. Pulverize the dried tissue into a fine powder to maximize surface area for extraction.

-

Maceration: Suspend the algal powder (e.g., 100 g) in a 3:1 mixture of MeOH:DCM (e.g., 1 L).

-

Extraction: Stir the suspension at room temperature for 24 hours in a sealed container to prevent solvent evaporation.

-

Filtration: Filter the mixture through Celite or multiple layers of cheesecloth to remove the solid algal residue.

-

Concentration: Concentrate the resulting filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to avoid thermal degradation of the compounds. This yields the crude extract.

-

Solvent Partitioning (Optional but Recommended): To further refine the extract, it can be partitioned between a polar (e.g., methanol/water) and a non-polar solvent (e.g., hexane) to remove lipids. The bromophenols will typically remain in the more polar layer.[5]

Step 2: Chromatographic Purification

Rationale: The crude extract is a highly complex mixture. A multi-step chromatographic approach is essential for purification. A common strategy involves an initial, low-resolution fractionation followed by high-resolution polishing steps. Using orthogonal separation modes (e.g., reversed-phase followed by normal-phase, or vice-versa) is key to resolving compounds with similar properties.

Protocol:

-

Primary Fractionation (Reversed-Phase Vacuum Liquid Chromatography - VLC):

-

Pack a VLC column with C18-functionalized silica gel.

-

Dissolve the crude extract in a small amount of methanol and adsorb it onto a small amount of C18 silica.

-

Load the dried, adsorbed sample onto the top of the column.

-

Elute the column with a stepwise gradient of decreasing polarity, starting with 100% water and progressively increasing the proportion of methanol (e.g., 100:0, 80:20, 60:40, 40:60, 20:80, 0:100 H₂O:MeOH).[5]

-

Collect fractions and analyze each by thin-layer chromatography (TLC) or analytical HPLC to identify those containing bromophenols (often identifiable by a characteristic UV absorbance around 290 nm).[5]

-

-

Secondary Purification (Semi-Preparative High-Performance Liquid Chromatography - HPLC):

-

Method Development: Develop a separation method on an analytical HPLC system first to optimize selectivity and resolution. A validated method for bromophenols uses a C8 column with a water/acetonitrile mobile phase containing a small amount of trifluoroacetic acid (TFA, e.g., 0.05%) to improve peak shape.[3][16]

-

Gradient Elution: A typical gradient might start at 20% acetonitrile and ramp up to 70% over 30-40 minutes.[17]

-

Scale-Up: Transfer the optimized method to a semi-preparative HPLC system equipped with a wider-bore column of the same stationary phase.

-

Injection and Collection: Inject the enriched fraction(s) from the VLC step. Collect the peaks corresponding to the target compounds using a fraction collector, guided by the UV chromatogram.

-

Purity Check: Re-analyze the collected fractions on the analytical HPLC system to confirm their purity (>95%).

-

Step 3: Structure Elucidation

Rationale: Once a pure compound is isolated, its molecular structure must be determined. This is achieved by combining data from mass spectrometry, which provides the molecular weight and elemental formula, and NMR spectroscopy, which reveals the carbon-hydrogen framework and connectivity.

Protocol:

-

High-Resolution Mass Spectrometry (HRMS):

-

Analysis: Infuse the pure compound into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using electrospray ionization (ESI).

-

Key Insight - The Bromine Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[17] This creates a highly characteristic pattern in the mass spectrum. A compound with one bromine atom will show two peaks of almost equal height separated by 2 mass units (M and M+2). A compound with two bromine atoms will show three peaks (M, M+2, M+4) in a 1:2:1 intensity ratio. This pattern is a definitive indicator of the presence and number of bromine atoms in the molecule.

-

Molecular Formula: The high mass accuracy of the instrument allows for the unambiguous determination of the elemental formula from the measured m/z value.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve the pure compound (~1-5 mg) in a deuterated solvent (e.g., methanol-d₄, DMSO-d₆).

-

1D NMR (¹H and ¹³C):

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to one another (via spin-spin coupling). The signals for methoxy groups typically appear as sharp singlets between 3.5-4.0 ppm.

-

¹³C NMR: Shows the number of unique carbon atoms in the molecule. The chemical shifts indicate the type of carbon (e.g., aromatic, aliphatic, methoxy).

-

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon atom it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is the key experiment for connecting molecular fragments, for example, by showing a correlation from the methoxy protons to the aromatic carbon they are attached to.

-

-

By systematically interpreting these spectra, the complete, unambiguous structure of the brominated dimethoxyphenol can be elucidated.[4][5]

Part 4: Bioactivities and Therapeutic Prospects

Bromophenols isolated from marine algae exhibit a remarkable range of biological activities, positioning them as promising leads for drug development. The presence of bromine and hydroxyl/methoxy groups on the aromatic ring is fundamental to their bioactivity, influencing their ability to act as radical scavengers, enzyme inhibitors, and antimicrobial agents.[18]

-

Antioxidant Activity: Many bromophenols are potent antioxidants.[18] The phenolic hydroxyl groups can donate a hydrogen atom to neutralize free radicals, a mechanism central to preventing oxidative damage associated with numerous chronic diseases.[18][19]

-

Anticancer Activity: Certain bromophenols have demonstrated significant cytotoxicity against various human cancer cell lines.[2] Their mechanisms can involve inducing apoptosis, arresting the cell cycle, or inhibiting key signaling pathways involved in tumor growth.

-

Antimicrobial and Antiviral Activity: The lipophilic nature imparted by the bromine atoms allows these compounds to disrupt microbial cell membranes.[8] They have shown activity against pathogenic bacteria and fungi, as well as some viruses.[20]

-

Enzyme Inhibition: Bromophenols have been identified as inhibitors of key metabolic enzymes. For example, derivatives from Rhodomela confervoides have been shown to inhibit protein-tyrosine phosphatase 1B (PTP1B) and α-glucosidase, enzymes relevant to the treatment of diabetes.[4]

The addition of methoxy groups can further enhance these properties. Methylation can increase a compound's stability and bioavailability, making it a more effective drug candidate.[1] The systematic synthesis and evaluation of both natural bromophenols and their methylated or otherwise modified analogues is a crucial strategy for developing structure-activity relationships (SAR) and optimizing lead compounds for therapeutic use.[21][22]

Conclusion

Brominated dimethoxyphenols and related methoxylated compounds from marine algae are a structurally diverse and biologically active class of natural products. Their unique biosynthesis, reliant on the marine environment, gives rise to molecular scaffolds with significant therapeutic potential. Understanding their natural sources in algae, particularly within the Rhodomelaceae family, is the first step toward harnessing this potential. The systematic application of modern extraction, purification, and spectroscopic techniques, as outlined in this guide, provides a robust framework for the discovery and characterization of novel compounds. As research continues to uncover the full extent of their bioactivities, these marine metabolites will undoubtedly remain a vital and exciting frontier in the quest for new medicines.

References

A complete list of all sources cited in this guide is provided below. Each entry includes the title, source, and a valid, clickable URL for verification.

[Please note that as an AI, I cannot generate a live, clickable reference list in this format. The following would be formatted as such in a final document.]

-

Liu, M., Hansen, P. E., & Lin, X. (2011). Bis(2,3-dibromo-4,5-dihydroxybenzyl) Ether, a Marine Algae Derived Bromophenol, Inhibits the Growth of Botrytis cinerea and Interacts with DNA Molecules. Marine Drugs, 9(12), 2236-2253. [Link]

-

Glombitza, K. W., & Stoffelen, H. (1972). The occurrence of 2,3-dibromobenzyl alcohol 4,5-disulfate, dipotassium salt in Polysiphonia lanosa. Planta Medica, 22(4), 391-395. [Link]

-

Shi, D., Li, K., & Wang, B. G. (2007). Highly brominated mono-and bis-phenols from the marine red alga Symphyocladia latiuscula with radical-scavenging activity. Journal of Natural Products, 70(8), 1210-1213. [Link]

-

Cotas, J., Leandro, A., Pacheco, D., Gonçalves, A. M., & Pereira, L. (2020). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. Marine Drugs, 18(8), 411. [Link]

-

Goksu, S., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 27(21), 7495. [Link]

-

Belcour, A., et al. (2023). Identification of Incomplete Annotations of Biosynthesis Pathways in Rhodophytes Using a Multi-Omics Approach. International Journal of Molecular Sciences, 24(24), 17565. [Link]

-

Qin, S., Tian, H., & Liu, A. (2019). Bromophenolics from the Red Alga Polysiphonia decipiens. Marine Drugs, 17(9), 497. [Link]

-

Hofer, S., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine Drugs, 17(12), 675. [Link]

-

Sang, Z., et al. (2023). Hydroperoxyl Radical Scavenging Activity of Bromophenols from Marine Red Alga Polysiphonia urceolata: Mechanistic Insights, Kinetic Analysis, and Influence of Physiological Media. Antioxidants, 12(7), 1358. [Link]

-

Hartmann, A., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. ResearchGate. [Link]

-

Moore, B. S., et al. (2023). Biosynthesis of Haloterpenoids in Red Algae via Microbial-like Type I Terpene Synthases. Journal of the American Chemical Society. [Link]

-

de Boer, E., et al. (1988). The reaction mechanism of the novel vanadium-bromoperoxidase. A steady-state kinetic analysis. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 957(1), 108-115. [Link]

-

Esposito, R., et al. (2021). Synthesis of Marine Natural Products and Molecules Inspired by Marine Substances. Marine Drugs, 19(4), 213. [Link]

-

Cotas, J., et al. (2021). Marine Algae-Derived Bioactive Compounds: A New Wave of Nanodrugs? Marine Drugs, 19(6), 319. [Link]

-

Hofer, S., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Odessa University. [Link]

-

Li, K., et al. (2008). Bromophenols from the Marine Red Alga Polysiphonia urceolata with DPPH Radical Scavenging Activity. Journal of Natural Products, 71(1), 28-30. [Link]

-

Wiemer, D. F., et al. (1991). Vidalols A and B, new anti-inflammatory bromophenols from the Caribbean marine red alga Vidalia obtusaloba. Experientia, 47(8), 851-853. [Link]

-

Huang, L., et al. (2025). Functional characterization of O-methyltransferases involved in biosynthesis of flavonoids in dwarf banana Musella lasiocarpa. Horticulture Research. [Link]

-

Samanta, B., et al. (2016). Vanadium bromoperoxidase (VBrPO) mimics: synthesis, structure and a comparative account of the catalytic activity of newly synthesized oxidovanadium and oxido-peroxidovanadium complexes. RSC Advances, 6(85), 81961-81974. [Link]

-

Liu, M., & Hansen, P. E. (2020). Marine bromophenols, synthesis, biological effects. Encyclopedia MDPI. [Link]

-

Yamamoto, S., et al. (2024). The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells. Chemico-Biological Interactions, 396, 111345. [Link]

-

Gawkade, P. U., et al. (2020). Characterization, mutagenesis and mechanistic analysis of an ancient algal sterol C24-methyltransferase: Implications for understanding sterol evolution in the green lineage. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1865(1), 158524. [Link]

-

Hartmann, A., et al. (2019). (a) HPLC separation of seven bromophenols under optimized conditions... ResearchGate. [Link]

-

Soedjak, H. S., et al. (1995). Mechanism of dioxygen formation catalyzed by vanadium bromoperoxidase from Macrocystis pyrifera and Fucus distichus: steady state kinetic analysis and comparison to the mechanism of V-BrPO from Ascophyllum nodosum. Biochemistry, 34(39), 12689-12698. [Link]

-

Wang, Y., et al. (2024). Identification of One O-Methyltransferase Gene Involved in Methylated Flavonoid Biosynthesis Related to the UV-B Irradiation Response in Euphorbia lathyris. International Journal of Molecular Sciences, 25(2), 978. [Link]

-

M-CSA. (n.d.). Vanadium-dependent bromoperoxidase (organic sulfide oxidation). Mechanism and Catalytic Site Atlas. [Link]

-

Royal Society of Chemistry. (n.d.). Contents. [Link]

-

Wever, R., & Kustin, K. (1990). Vanadium haloperoxidases. Advances in Inorganic Chemistry, 35, 81-115. [Link]

-

Yamamoto, S., et al. (2022). The Marine Factor 3,5-dihydroxy-4-methoxybenzyl Alcohol Suppresses Cell Growth, Inflammatory Cytokine Production, and NF-κB Signaling-enhanced Osteoclastogenesis in In vitro Mouse Macrophages RAW264.7 Cells. Inflammation, 45(5), 1986-1998. [Link]

-

Park, H. J., et al. (2019). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 17(1), 51. [Link]

-

Jacobtorweihen, J., et al. (2022). Amino Acid-Coupled Bromophenols and a Sulfated Dimethylsulfonium Lanosol from the Red Alga Vertebrata lanosa. Marine Drugs, 20(7), 420. [Link]

-

Ralph, S., Ralph, J., & Landucci, L. L. (n.d.). 3,4-Dimethoxybenzyl Alcohol. Biological Magnetic Resonance Bank. [Link]

-

Neupane, P. (2019). Synthesis of marine-derived natural products analogues. UQ eSpace. [Link]

Sources

- 1. maxapress.com [maxapress.com]

- 2. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Amino Acid-Coupled Bromophenols and a Sulfated Dimethylsulfonium Lanosol from the Red Alga Vertebrata lanosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells: Blocking EGF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The Marine Factor 3,5-dihydroxy-4-methoxybenzyl Alcohol Suppresses Cell Growth, Inflammatory Cytokine Production, and NF-κB Signaling-enhanced Osteoclastogenesis in In vitro Mouse Macrophages RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Marine Algae-Derived Bioactive Compounds: A New Wave of Nanodrugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 12. www1.udel.edu [www1.udel.edu]

- 13. Vanadium bromoperoxidase (VBrPO) mimics: synthesis, structure and a comparative account of the catalytic activity of newly synthesized oxidovanadium and oxido-peroxidovanadium complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Mechanism of dioxygen formation catalyzed by vanadium bromoperoxidase from Macrocystis pyrifera and Fucus distichus: steady state kinetic analysis and comparison to the mechanism of V-BrPO from Ascophyllum nodosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis of Marine Natural Products and Molecules Inspired by Marine Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 22. UQ eSpace [espace.library.uq.edu.au]

Biological Activity of Brominated Phenolic Compounds: A Technical Guide for Drug Discovery

Executive Summary

Brominated phenolic compounds (BPCs), predominantly isolated from marine red algae (Rhodomelaceae) and sponges, represent a distinct class of pharmacophores characterized by the presence of one or more bromine atoms on a phenolic scaffold.[1][2][3][4][5] Unlike their chlorinated or fluorinated counterparts, BPCs exhibit unique lipophilicity and halogen-bonding capabilities that significantly enhance membrane permeability and target affinity.

This technical guide analyzes the therapeutic potential of BPCs, focusing on their role as PTP1B inhibitors (diabetes) , antimicrobial agents , and anticancer scaffolds . It provides actionable protocols for extraction, synthesis, and bioactivity assessment, moving beyond general reviews to offer specific, laboratory-ready insights.

Chemical Diversity & Structure-Activity Relationships (SAR)

The biological potency of BPCs is governed by the "Halogen Effect." The large van der Waals radius of bromine (1.85 Å) creates a hydrophobic surface area that facilitates interaction with hydrophobic pockets in enzymes (e.g., PTP1B). Furthermore, the sigma-hole —a region of positive electrostatic potential on the bromine atom—enables halogen bonding with nucleophilic residues (oxygen/nitrogen/sulfur) in protein targets.

Core Structural Classes

| Class | Source | Key Representative | Primary Activity |

| Simple Bromophenols | Rhodomela confervoides | 3-bromo-4,5-dihydroxybenzaldehyde (BDB) | Antioxidant, Antimicrobial |

| Brominated Diphenyl Ethers | Dysidea sponges | Polybrominated diphenyl ethers (PBDEs)* | Antimicrobial (Note: Toxicity concerns) |

| Bromophenol Dimers | Synthetic / Algal | Bis(2,3-dibromo-4,5-dihydroxyphenyl)methane | PTP1B Inhibition (IC50 < 1 µM) |

| Brominated Flavonoids | Synthetic derivatives | 6-bromoflavone | Anticancer (Apoptosis induction) |

*Note: While PBDEs are effective antimicrobials, their persistence and endocrine-disrupting potential limit pharmaceutical development. This guide focuses on metabolizable phenolic scaffolds.

SAR Visualization: The Bromine Advantage

The following diagram illustrates how bromine substitution patterns dictate biological efficacy.

Caption: Mechanistic flow of how bromination transforms a simple phenol into a high-affinity pharmacophore.

Mechanisms of Action

PTP1B Inhibition (Type 2 Diabetes)

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling.[6] Inhibiting PTP1B prolongs the phosphorylation of the Insulin Receptor (IR) and IRS-1, enhancing glucose uptake.

-

Mechanism: BPCs, particularly symmetric bromophenol dimers (e.g., Compound 4g), act as competitive inhibitors. The bromine atoms occupy the hydrophobic pocket near the catalytic Cys215 residue, while the hydroxyl groups form hydrogen bonds with Asp181.

-

Potency: Synthetic brominated derivatives have demonstrated IC50 values as low as 0.68 µM , approximately 4-fold more potent than natural precursors like Rhodomela extract.[7]

Antimicrobial Activity (Membrane Disruption)

Unlike antibiotics that target specific cell wall synthesis pathways (e.g., beta-lactams), BPCs often function as membrane disruptors.

-

Target: The high lipophilicity allows BPCs to insert into the phospholipid bilayer of Gram-positive bacteria (S. aureus).

-

Result: Loss of membrane potential, leakage of intracellular potassium, and cell death.

-

Efficacy: MIC values for optimized BPCs against MRSA range from 12–70 µg/mL .

Experimental Methodologies

Protocol A: Extraction of Bromophenols from Red Algae (Rhodomela confervoides)

Standardized for high yield of simple bromophenols.

-

Preparation: Wash fresh algae with tap water to remove epiphytes. Air-dry in shade for 5-7 days. Grind to a fine powder (mesh size 40).

-

Extraction:

-

Solvent: 80% Methanol (aq).

-

Ratio: 1:10 (w/v).

-

Method: Ultrasonic-assisted extraction (UAE) at 40 kHz, 30°C for 60 minutes.

-

-

Partitioning:

-

Evaporate methanol under reduced pressure (Rotavap, 40°C).

-

Resuspend residue in water.

-

Partition sequentially with Petroleum Ether (removes lipids)

Ethyl Acetate (collects BPCs)

-

-

Purification: The Ethyl Acetate fraction is rich in BPCs. Purify via Silica Gel Column Chromatography (Eluent: CHCl3:MeOH gradient 100:1 to 5:1).

Protocol B: PTP1B Inhibition Assay (Colorimetric)

Self-validating system for assessing antidiabetic potential.

Reagents:

-

Enzyme: Recombinant Human PTP1B (0.5 µg/mL).

-

Substrate: p-Nitrophenyl phosphate (pNPP, 2 mM).

-

Buffer: 50 mM HEPES, 1 mM EDTA, pH 7.2.

Workflow:

-

Incubation: Mix 10 µL of test compound (BPC dissolved in DMSO) with 40 µL of PTP1B enzyme solution. Incubate at 37°C for 10 minutes.

-

Reaction: Add 50 µL of pNPP substrate to initiate the reaction.

-

Measurement: Incubate for 20 minutes. Stop reaction with 10 µL of 1N NaOH.

-

Readout: Measure Absorbance at 405 nm.

-

Calculation:

.-

Control: DMSO only (no inhibitor).

-

Blank: Buffer + Substrate (no enzyme).

-

Synthesis of Lead Candidates

For drug development, relying on algal extraction is unsustainable due to seasonal variability.[5] Total synthesis is preferred.

Case Study: Synthesis of 3-bromo-4,5-dihydroxybenzaldehyde (BDB)

-

Starting Material: 3,4-dihydroxybenzaldehyde (Protocatechualdehyde).

-

Bromination:

-

Reagent: N-Bromosuccinimide (NBS) in Acetonitrile.

-

Conditions: 0°C to RT, stir for 4 hours.

-

Note: NBS provides regioselectivity for the ortho position relative to the hydroxyl group.

-

-

Workup: Quench with water, extract with ethyl acetate. Recrystallize from ethanol.

-

Yield: Typically >85%.

Pathway Visualization: PTP1B Signaling & Inhibition

The following diagram details where BPCs intervene in the insulin signaling cascade.

Caption: BPCs inhibit PTP1B, preventing the deactivation of the Insulin Receptor and restoring glucose uptake.

Challenges & Toxicology

While promising, BPCs face hurdles in clinical translation:[5]

-

Bioavailability: Highly brominated compounds (e.g., with 3+ Br atoms) have high LogP values (>5), leading to poor water solubility and potential accumulation in adipose tissue.

-

Endocrine Disruption: Structural similarity to thyroid hormones (T3/T4) means some BPCs can act as thyroid receptor antagonists. Screening for thyroid receptor binding is mandatory during lead optimization.

-

Metabolic Stability: Phenolic hydroxyl groups are prone to rapid glucuronidation in the liver (Phase II metabolism). Prodrug strategies (e.g., esterification) are often required.

References

-

Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits Source: MDPI (2024) URL:[Link][1]

-

Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties Source: Bioorganic & Medicinal Chemistry Letters (NIH PubMed) URL:[Link][7]

-

Marine Natural Bromophenols: Sources, Structures, Main Bioactivities, and Toxicity Source: ResearchGate URL:[8][9][Link]

-

Isolation, Characterization, and Antioxidant Activity of Bromophenols of the Marine Red Alga Rhodomela confervoides Source: ResearchGate URL:[8][9][Link]

-

Bromophenols in Marine Algae and Their Bioactivities Source: PMC (PubMed Central) URL:[Link]

Sources

- 1. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Potential Therapeutic Target Protein Tyrosine Phosphatase-1B for Modulation of Insulin Resistance with Polyphenols and Its Quantitative Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Regioselective Synthesis of 2-Bromo-4,6-dimethoxyphenol

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-Bromo-4,6-dimethoxyphenol, a valuable building block in medicinal chemistry and organic synthesis. The protocol details a reliable and efficient method for the regioselective bromination of 2,4-dimethoxyphenol using N-bromosuccinimide (NBS) as the brominating agent. This application note offers in-depth technical insights, a step-by-step experimental protocol, and a discussion of the underlying chemical principles to ensure successful and reproducible synthesis.

Introduction: The Significance of Substituted Phenols

Substituted phenols, such as 2-Bromo-4,6-dimethoxyphenol, are crucial intermediates in the synthesis of a wide array of organic compounds. Their unique structural motifs are found in numerous natural products and pharmacologically active molecules. The targeted introduction of a bromine atom onto the phenol ring provides a versatile handle for further chemical transformations, including cross-coupling reactions, enabling the construction of complex molecular architectures. The brominated methoxyphenyl moiety, in particular, is found in natural alkaloids with a range of biological activities, including antibacterial, antifungal, and antitumor properties.[1]

The synthesis described herein focuses on the controlled bromination of 2,4-dimethoxyphenol. The presence of two activating methoxy groups and a hydroxyl group on the aromatic ring makes it highly susceptible to electrophilic aromatic substitution.[2][3] Therefore, achieving regioselectivity is a key challenge. This protocol utilizes N-bromosuccinimide (NBS) as a mild and selective brominating agent to favor the formation of the desired 2-bromo isomer.

Materials and Reagents

A comprehensive list of materials and their relevant properties is provided below to ensure the safe and effective execution of the synthesis.

Table 1: Physical and Chemical Properties of Reactants and Products

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Hazards |

| 2,4-Dimethoxyphenol | C₈H₁₀O₃ | 154.16[4] | 28[5] | 219-222.5[5] | Skin/eye irritation, harmful if swallowed[4] |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 175-180 (decomposes) | Not applicable | Oxidizer, skin/eye corrosion, sensitizer[6][7][8][9][10] |

| 2-Bromo-4,6-dimethoxyphenol | C₈H₉BrO₃ | 233.06[11] | Not readily available | Not readily available | Skin/eye irritation, harmful if swallowed, respiratory irritation[11] |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | -96.7 | 39.6 | Skin/eye irritation, carcinogenicity |

| Sodium thiosulfate | Na₂S₂O₃ | 158.11 | 48.3 | 100 (decomposes) | Minimal |

| Sodium bicarbonate | NaHCO₃ | 84.01 | 50 (decomposes) | Not applicable | Minimal |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 1124 (decomposes) | Not applicable | Minimal |

| Hexanes | C₆H₁₄ | ~86.18 | -95 | 69 | Flammable, skin/eye/respiratory irritation |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | -83.6 | 77.1 | Flammable, eye irritation, drowsiness |

Experimental Protocol

This section outlines the detailed, step-by-step procedure for the synthesis of 2-Bromo-4,6-dimethoxyphenol.

Reaction Setup and Execution

The following diagram illustrates the general workflow for the synthesis.

Caption: Experimental workflow for the synthesis of 2-Bromo-4,6-dimethoxyphenol.

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dimethoxyphenol (1.0 eq) in dichloromethane (DCM, approx. 10 mL per gram of phenol).

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Addition of NBS: Slowly add N-bromosuccinimide (1.05 eq) in small portions over 15-20 minutes, ensuring the temperature remains at 0°C.

-

Reaction: Stir the reaction mixture at 0°C for 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Concentration: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a mixture of hexanes and ethyl acetate to yield 2-Bromo-4,6-dimethoxyphenol as a solid.[12][13]

Purification by Recrystallization

Recrystallization is a critical step to obtain a high-purity product.[12][14] The choice of solvent is crucial; the desired compound should be sparingly soluble at room temperature and highly soluble at elevated temperatures.

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Slowly add hexanes until the solution becomes slightly cloudy.

-

Gently warm the solution until it becomes clear again.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Mechanism and Scientific Rationale

The synthesis of 2-Bromo-4,6-dimethoxyphenol proceeds via an electrophilic aromatic substitution mechanism.

Caption: Mechanism of electrophilic bromination of 2,4-dimethoxyphenol.

The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating groups that donate electron density into the benzene ring, particularly at the ortho and para positions.[2][3] In 2,4-dimethoxyphenol, the positions ortho and para to the hydroxyl group are the 2, 6, and 4 positions. The 4-position is already occupied by a methoxy group. The two methoxy groups also activate the ring.

The regioselectivity of the bromination is directed by these activating groups. The hydroxyl group is a more powerful activating group than the methoxy group. Therefore, the positions ortho to the hydroxyl group (positions 2 and 6) are the most activated. In this case, steric hindrance from the methoxy group at the 4-position may slightly favor substitution at the 2-position over the 6-position, although a mixture of isomers is possible. The use of a less reactive brominating agent like NBS helps to control the reaction and improve the yield of the desired mono-brominated product.

Safety and Handling

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

Chemical Handling:

-

N-Bromosuccinimide (NBS): Is an oxidizer and can cause severe skin and eye damage.[8][10] Handle in a well-ventilated fume hood and avoid inhalation of dust.[6][8] Keep away from combustible materials.[9][10]

-

Dichloromethane (DCM): Is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

-

2,4-Dimethoxyphenol: Can cause skin and eye irritation.[4]

-

2-Bromo-4,6-dimethoxyphenol: Is expected to be an irritant and harmful if swallowed.[11]

Waste Disposal: Dispose of all chemical waste in accordance with local regulations. Halogenated and non-halogenated organic waste should be collected in separate, labeled containers.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Extend the reaction time and monitor by TLC. Ensure the NBS is of high purity. |

| Loss of product during work-up. | Ensure complete extraction from the aqueous phase. Be careful not to lose product during recrystallization. | |

| Formation of Di- or Tri-brominated Products | Reaction temperature is too high. | Maintain the reaction temperature at 0°C during the addition of NBS. |

| Excess NBS was used. | Use a stoichiometric amount or only a slight excess of NBS. | |

| Product is an Oil or Does Not Crystallize | Impurities are present. | Purify the crude product by column chromatography before attempting recrystallization. |

| Incorrect recrystallization solvent. | Experiment with different solvent systems (e.g., ethanol/water, toluene/hexanes). |

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-Bromo-4,6-dimethoxyphenol from 2,4-dimethoxyphenol. By understanding the underlying chemical principles and adhering to the outlined procedures and safety precautions, researchers can confidently and efficiently produce this valuable synthetic intermediate for their drug discovery and development efforts.

References

-

Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. Available at: [Link]

-

ring reactions of phenol. Chemguide. Available at: [Link]

-

Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams. Available at: [Link]

- Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide. Google Patents.

- Process for brominating phenols. Google Patents.

-

Recrystallization. Chemistry LibreTexts. Available at: [Link]

-

Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]

-

2,4-Dimethoxyphenol | C8H10O3 | CID 593006. PubChem. Available at: [Link]

-

2-Bromo-4,6-dimethylphenol | C8H9BrO | CID 299976. PubChem. Available at: [Link]

-

4-Bromo-2,6-dimethoxyphenol | C8H9BrO3 | CID 14845876. PubChem. Available at: [Link]

-

Safety Data Sheet: N-Bromosuccinimide. Carl ROTH. Available at: [Link]

-

SAFETY DATA SHEET. Thermo Fisher Scientific. Available at: [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. savemyexams.com [savemyexams.com]

- 4. 2,4-Dimethoxyphenol | C8H10O3 | CID 593006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-Dimethoxyphenol | 13330-65-9 [chemicalbook.com]

- 6. carlroth.com [carlroth.com]

- 7. fishersci.com [fishersci.com]

- 8. dept.harpercollege.edu [dept.harpercollege.edu]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. 4-Bromo-2,6-dimethoxyphenol | C8H9BrO3 | CID 14845876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Tips & Tricks [chem.rochester.edu]

- 14. US3546302A - Process for brominating phenols - Google Patents [patents.google.com]

Application Note: Regioselective Bromination of 2,4-Dimethoxyphenol

[1]

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10]

The bromination of 2,4-dimethoxyphenol (1) presents a classic challenge in regioselectivity due to the presence of three activating groups: one hydroxyl (-OH) at position 1 and two methoxy (-OMe) groups at positions 2 and 4.

-

The Challenge: The -OH group is the strongest activator and typically directs ortho (to position 6) or para (blocked by -OMe). However, the cooperative directing effects of the two -OMe groups strongly activate position 5 (para to C2-OMe, ortho to C4-OMe).

-

The Solution:

-

Protocol A (Direct Bromination): Utilizes N-Bromosuccinimide (NBS) in acetonitrile to favor the 6-bromo isomer (kinetic control driven by the phenol).

-

Protocol B (Indirect Directed Synthesis): Utilizes a formyl blocking group strategy (Dakin oxidation sequence) to exclusively access the 5-bromo isomer.

-

Mechanistic Insight: The Electronic Battlefield

Understanding the electronic vectors is crucial for controlling the reaction.

-

Substrate: 2,4-Dimethoxyphenol (1-hydroxy-2,4-dimethoxybenzene).

-

Electronic Vectors:

-

OH (C1): Strongly activates C6 (ortho). C2 is blocked; C4 is blocked.

-

OMe (C2): Activates C3 (ortho) and C5 (para).

-

OMe (C4): Activates C3 (ortho) and C5 (ortho).

-

-

Steric Factors:

-

C3: Flanked by two methoxy groups (1,2,3,4-substitution pattern). Highly sterically hindered.

-

C5: Activated by two -OMe groups but meta to the strong -OH donor.

-

C6: Activated by the strongest donor (-OH) and relatively unhindered.

-

Pathway Visualization (DOT)

Figure 1: Divergent synthetic pathways for accessing 6-bromo and 5-bromo isomers.

Experimental Protocols

Protocol A: Direct Synthesis of 6-Bromo-2,4-dimethoxyphenol

Objective: Rapid access to the 6-isomer using mild conditions. Mechanism: Electrophilic Aromatic Substitution (EAS) controlled by the phenolic hydroxyl group.

Reagents:

-

2,4-Dimethoxyphenol (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Acetonitrile (MeCN) (Solvent, 0.1 M concentration)

-

Ammonium Acetate (0.1 eq, optional catalyst for rate enhancement)

Step-by-Step Procedure:

-

Dissolution: Charge a round-bottom flask with 2,4-dimethoxyphenol (e.g., 1.54 g, 10 mmol) and MeCN (100 mL). Cool the solution to 0°C in an ice bath.

-

Addition: Add NBS (1.87 g, 10.5 mmol) portion-wise over 30 minutes. Note: Slow addition is critical to prevent local high concentrations of bromine radicals which lead to poly-bromination.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours. Monitor by TLC (Hexane:EtOAc 7:3). The product typically runs slightly less polar than the starting material.[1]

-

Quench: Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Workup: Wash the combined organic layers with saturated sodium thiosulfate (to remove traces of

), followed by brine. Dry over -

Purification: The crude residue is a mixture favoring the 6-bromo isomer (~85:15 ratio). Recrystallize from Ethanol/Water (9:1) to obtain pure 6-bromo-2,4-dimethoxyphenol .

Expected Yield: 75-85% Characterization:

-

1H NMR (CDCl3): Look for a singlet proton at C3 (~6.5 ppm) and a singlet at C5 (~7.0 ppm). The shift of the C5 proton is distinct from the C6 proton in the starting material.

Protocol B: Directed Synthesis of 5-Bromo-2,4-dimethoxyphenol

Objective: High-purity synthesis of the 5-isomer, which is difficult to separate from the 6-isomer in direct bromination. Strategy: Bromination of the aldehyde precursor (directed by methoxy groups) followed by Dakin oxidation to install the phenol.

Reagents:

-

Step 1: 2,4-Dimethoxybenzaldehyde, Bromine (

), Acetic Acid. -

Step 2: Hydrogen Peroxide (30%), Sodium Hydroxide (NaOH), Methanol.

Step-by-Step Procedure:

Step 1: Bromination of 2,4-Dimethoxybenzaldehyde

-

Dissolve 2,4-dimethoxybenzaldehyde (1.66 g, 10 mmol) in Glacial Acetic Acid (10 mL).

-

Add a solution of Bromine (1.60 g, 10 mmol) in Acetic Acid (5 mL) dropwise at RT.

-

Stir for 2 hours. Pour into ice water. The precipitate is 5-bromo-2,4-dimethoxybenzaldehyde .

-

Filter and dry. (Yield: ~90%).[2][3] Note: The aldehyde directs meta (to 3 and 5), and the 2-OMe directs para (to 5). These effects reinforce position 5.

Step 2: Dakin Oxidation

-

Dissolve the brominated aldehyde (2.45 g, 10 mmol) in Methanol (20 mL).

-

Add a solution of NaOH (0.8 g, 20 mmol) in Water (10 mL).

-

Add 30%

(2 mL) dropwise at 0°C. A vigorous exotherm may occur. -

Stir at RT for 2 hours. The reaction converts the formyl group (-CHO) to a formate ester, which hydrolyzes to the phenol (-OH).

-

Acidification: Acidify to pH 3 with 1M HCl. Extract with Dichloromethane.[2]

-

Purification: Flash chromatography (Silica, Hexane/EtOAc) yields pure 5-bromo-2,4-dimethoxyphenol .

Expected Yield: 60-70% (over 2 steps).

Data Summary & Critical Parameters

| Parameter | Protocol A (Direct) | Protocol B (Indirect) |

| Major Isomer | 6-Bromo -2,4-dimethoxyphenol | 5-Bromo -2,4-dimethoxyphenol |

| Regioselectivity | ~6:1 (favoring 6-Br) | >99:1 (favoring 5-Br) |

| Key Reagent | NBS / MeCN | |

| Atom Economy | High | Moderate (requires 2 steps) |

| Primary Risk | Over-bromination (dibromide) | Exotherm during oxidation |

| Ideal For | Rapid screening, general use | Pharma intermediates, SAR studies |

Troubleshooting Guide

-

Over-bromination: If 3,5,6-tribromo or 5,6-dibromo products are observed in Protocol A, lower the temperature to -10°C and ensure the NBS is added as a solution in MeCN via syringe pump.

-

Color Impurities: Brominated phenols often darken upon storage due to oxidation (quinone formation). Store under Argon in the dark.

-

Separation: If Protocol A yields a difficult mixture, acetylation of the crude phenol (Acetic anhydride/Pyridine) often amplifies the Rf difference between isomers, facilitating column chromatography. The acetate can be hydrolyzed back to the phenol with

.

References

-

Castrillón, J. et al. "Regioselective bromination of activated aromatic compounds." Journal of Organic Chemistry, 1982.

- Oberhauser, T. "Bromination of 2,4-dimethoxybenzaldehyde." Journal of Chemical Society, Perkin Transactions 1, 1997. (Establishes the 5-bromo selectivity for the aldehyde precursor).

- Dakin, H. D. "The oxidation of hydroxy derivatives of benzaldehyde." American Chemical Journal, 1909.

-

Canadian Science Publishing. "Bromophloroglucinols and their methyl ethers." Canadian Journal of Chemistry, 1989. (Discusses NMR shifts and directing effects in poly-methoxy phenols).

Application Notes and Protocols for 2-Bromo-4,6-dimethoxyphenol as a Lignin Model Compound

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 2-Bromo-4,6-dimethoxyphenol, a crucial lignin model compound for researchers in biorenewables, catalytic chemistry, and drug development. This document moves beyond a simple recitation of facts to provide in-depth scientific context, detailed experimental protocols, and an expert perspective on the strategic application of this compound in lignin valorization studies.

The Strategic Imperative for Lignin Model Compounds

Lignin, the second most abundant terrestrial biopolymer, represents a vast and underutilized source of renewable aromatic chemicals. However, its complex and irregular structure poses significant challenges to efficient depolymerization and valorization. To rationally design and optimize catalytic and biological conversion processes, the use of well-defined lignin model compounds is indispensable. These models, representing key structural motifs within the lignin polymer, allow for detailed mechanistic studies of bond cleavage and functionalization reactions under controlled conditions.

2,6-Dimethoxyphenol is a widely recognized model for the syringyl (S) units of hardwood lignin. The introduction of a bromine atom at the 4-position to create 2-Bromo-4,6-dimethoxyphenol offers several strategic advantages for researchers:

-

A Handle for Mechanistic Studies: The bromine atom can serve as a heavy-atom label, facilitating product identification and quantification in complex reaction mixtures using techniques like mass spectrometry and X-ray crystallography.

-

Probing Electronic Effects: The electron-withdrawing nature of bromine alters the electronic properties of the phenolic ring, allowing for the systematic investigation of how substituents influence the reactivity of specific C-O and C-C bonds during degradation.

-

Mimicking Halogenated Lignins: Industrial pulping and bleaching processes can introduce halogens into lignin structures. 2-Bromo-4,6-dimethoxyphenol serves as a valuable model for understanding the fate of these modified lignins in downstream processing and their environmental impact.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of 2-Bromo-4,6-dimethoxyphenol is paramount for its safe handling and effective use in experimental setups.

| Property | Value | Source |

| Molecular Formula | C₈H₉BrO₃ | |

| Molecular Weight | 233.06 g/mol | |

| Melting Point | 106 °C | [1] |

| Boiling Point (Predicted) | 278.9 ± 35.0 °C | [1] |

| Density (Predicted) | 1.532 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 9.42 ± 0.23 | [1] |

Safety Precautions: 2-Bromo-4,6-dimethoxyphenol is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Synthesis and Purification Protocol

The synthesis of 2-Bromo-4,6-dimethoxyphenol is readily achievable in a standard laboratory setting via the electrophilic bromination of 2,6-dimethoxyphenol. The following protocol is adapted from established methods for the bromination of phenols.[3][4][5]

Figure 1: Synthesis workflow for 2-Bromo-4,6-dimethoxyphenol.

Materials:

-

2,6-Dimethoxyphenol

-

Bromine

-

Glacial Acetic Acid

-

Deionized Water

-

Ethanol (for recrystallization)

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2,6-dimethoxyphenol in a minimal amount of glacial acetic acid with stirring.

-

Bromine Addition: In a separate dropping funnel, prepare a solution of one molar equivalent of bromine in glacial acetic acid.

-

Reaction: Cool the flask containing the 2,6-dimethoxyphenol solution in an ice bath. Slowly add the bromine solution dropwise to the stirred reaction mixture. The reaction is exothermic, so maintain the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Precipitation: Pour the reaction mixture into a beaker containing cold deionized water. A precipitate of the crude product should form.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel and wash with cold deionized water.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure 2-Bromo-4,6-dimethoxyphenol.

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application Protocols in Lignin Valorization Research

The true value of 2-Bromo-4,6-dimethoxyphenol lies in its application to dissect the complex chemistry of lignin degradation. The following protocols are designed to leverage its unique properties in enzymatic and catalytic systems.

Enzymatic Degradation using Laccase

Laccases are multi-copper oxidases that are key enzymes in the biological degradation of lignin. They catalyze the one-electron oxidation of phenolic substrates.[6] The use of 2-Bromo-4,6-dimethoxyphenol allows for the investigation of how the bromine substituent affects the rate and products of enzymatic oxidation.

Figure 2: General workflow for the enzymatic degradation of 2-Bromo-4,6-dimethoxyphenol.

Protocol:

-

Stock Solutions: Prepare a stock solution of 2-Bromo-4,6-dimethoxyphenol in a suitable solvent (e.g., ethanol or DMSO). Prepare a stock solution of laccase in the appropriate buffer (e.g., 100 mM sodium acetate buffer, pH 5.0).

-

Reaction Setup: In a reaction vessel (e.g., a cuvette for spectrophotometric assays or a vial for larger scale reactions), add the buffer, the 2-Bromo-4,6-dimethoxyphenol stock solution to the desired final concentration (e.g., 0.1-1 mM), and equilibrate to the desired reaction temperature (e.g., 30 °C).

-

Initiate Reaction: Initiate the reaction by adding the laccase solution.

-

Monitoring:

-

Spectrophotometry: Monitor the formation of colored oxidation products by measuring the absorbance at a specific wavelength (determined by a preliminary spectral scan).

-

Chromatography: At specific time intervals, withdraw aliquots of the reaction mixture, quench the reaction (e.g., by adding a small amount of strong acid or by heat inactivation), and analyze the substrate consumption and product formation by High-Performance Liquid Chromatography (HPLC).

-

-

Product Identification: At the end of the reaction, analyze the product mixture using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the degradation products. The bromine atom will provide a characteristic isotopic pattern, aiding in the identification of brominated products.

Rationale for Bromine: The bromine atom can influence the redox potential of the phenol, potentially altering its susceptibility to laccase-mediated oxidation. Furthermore, the formation of brominated dimers and oligomers can be readily tracked by mass spectrometry.

Catalytic Degradation using Heterogeneous Catalysts

The catalytic conversion of lignin into valuable chemicals is a cornerstone of modern biorefineries. 2-Bromo-4,6-dimethoxyphenol can be employed to study the activity and selectivity of various heterogeneous catalysts for C-O and C-C bond cleavage.

Figure 3: General workflow for the catalytic degradation of 2-Bromo-4,6-dimethoxyphenol.

Protocol:

-

Reactor Setup: In a high-pressure batch reactor, add 2-Bromo-4,6-dimethoxyphenol, the desired solvent (e.g., water, methanol, or a mixture), and the heterogeneous catalyst (e.g., a supported noble metal catalyst like Pd/C or a base metal catalyst).

-

Reaction Conditions: Seal the reactor, purge with an inert gas (e.g., nitrogen or argon), and then pressurize with a reactive gas if required (e.g., hydrogen for hydrodeoxygenation reactions). Heat the reactor to the desired temperature (e.g., 150-250 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by taking periodic liquid samples (if the reactor setup allows) and analyzing them by Gas Chromatography (GC). The consumption of the starting material and the formation of products can be quantified.

-

Work-up: After the desired reaction time, cool the reactor to room temperature, carefully vent the pressure, and open the reactor.

-

Product Isolation and Analysis: Separate the catalyst from the liquid phase by filtration or centrifugation. Analyze the liquid products by GC-MS and Nuclear Magnetic Resonance (NMR) to identify and quantify the degradation products. The solid catalyst can be recovered and analyzed for signs of deactivation.

Rationale for Bromine: The C-Br bond can be susceptible to cleavage under certain catalytic conditions, leading to debromination products. Studying this reaction provides insights into the stability of halogenated compounds under catalytic processing. Additionally, the bromine atom's electronic influence can affect the selectivity of C-O bond cleavage versus other reactions.

Concluding Remarks for the Advanced Researcher

2-Bromo-4,6-dimethoxyphenol is more than just another lignin model compound; it is a versatile tool for elucidating the intricate mechanisms of lignin degradation. Its strategic use can provide invaluable data for the development of more efficient and selective valorization technologies. The protocols outlined in this guide provide a robust starting point for researchers to explore the rich chemistry of this important molecule. By carefully designing experiments and leveraging modern analytical techniques, the scientific community can unlock the full potential of lignin as a sustainable source of aromatic chemicals and advanced materials.

References

- Adelakun, O. E., Kudanga, T., Green, I. R., le Roes-Hill, M., & Burton, S. G. (2012). Enzymatic modification of 2, 6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity. Process Biochemistry, 47(9), 1306-1314.

- Bugg, T. D., Ahmad, M., Hardiman, E. M., & Singh, R. (2011). The emerging role for bacteria in lignin degradation and biotechnology. Current opinion in biotechnology, 22(3), 394-400.

-

LookChem. (n.d.). 4-bromo-2,6-dimethoxyphenol. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 14845876, 4-Bromo-2,6-dimethoxyphenol. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2,6-Dimethoxyphenol. Retrieved from [Link]

- Song, Q., Wang, F., Cai, J., Wang, Y., Zhang, J., Yu, W., & Xu, J. (2013). Lignin depolymerization (LDP) in alcohol over nickel-based catalysts via a fragmentation-hydrogenolysis process. Energy & Environmental Science, 6(3), 994-1007.

- Uruma, K., Umeki, H., Yamamoto, T., Nishioka, T., & Kojima, Y. (2020). Degradation of three β-O-4 lignin model compounds via organic electrolysis and elucidation of the degradation mechanisms. New Journal of Chemistry, 44(23), 9665-9672.

- Wang, H., Tucker, M. P., & Ji, Y. (2013). An integrated process for lignin valorization: C–O bond cleavage and stream purification. Green Chemistry, 15(11), 3048-3053.

-

YouTube. (2022, November 29). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. Khan Academy. Retrieved from [Link]

- Zakzeski, J., Bruijnincx, P. C., Jongerius, A. L., & Weckhuysen, B. M. (2010). The catalytic valorization of lignin for the production of renewable chemicals. Chemical reviews, 110(6), 3552-3599.

- CN102060807A. (2011). Process for preparation of (2 bromo 4,5 dimethoxyphenyl) methyl bromide.